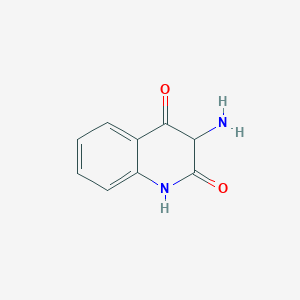

3-Aminoquinoline-2,4(1h,3h)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-amino-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C9H8N2O2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4,7H,10H2,(H,11,13) |

InChI Key |

MZKSIKCYCOZFGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C(=O)N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoquinoline 2,4 1h,3h Dione and Its Derivatives

Direct Amination Strategies for 3-Aminoquinoline-2,4(1H,3H)-diones

Direct amination serves as a primary and straightforward route to introduce an amino functional group at the C3 position of the quinolinedione scaffold. This is typically achieved through the nucleophilic substitution of a halogen atom on a suitable precursor.

Reactions of 3-Haloquinoline-2,4(1H,3H)-diones with Primary Alkyl- and Arylamines

The reaction between 3-haloquinoline-2,4(1H,3H)-diones, specifically the 3-chloro and 3-bromo analogues, and an excess of primary alkyl- or arylamines is a well-established method for synthesizing 3-substituted amino derivatives. clockss.org These reactions are typically conducted in a polar aprotic solvent such as dimethylformamide (DMF). clockss.org

The reactivity of the starting materials shows that bromo derivatives are generally more reactive than their chloro counterparts; however, the use of 3-chloroquinoline-2,4(1H,3H)-diones often results in purer products. clockss.org Aminations involving reactive amines like alkylamines and benzylamine (B48309) proceed efficiently at room temperature, usually reaching completion within 24 hours. clockss.org In contrast, less nucleophilic amines, such as aniline (B41778), require more forcing conditions, such as prolonged reaction times or elevated temperatures, to achieve satisfactory conversion. clockss.org This method provides the corresponding secondary 3-aminoquinoline-2,4(1H,3H)-diones in moderate to excellent isolated yields, typically ranging from 51% to 92%. clockss.org

Table 1: Synthesis of 3-(Alkyl/Arylamino)quinoline-2,4(1H,3H)-diones from 3-Halo Precursors clockss.org

| Starting Halide (X) | Amine | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Cl | Butylamine | 3-Butyl-3-(butylamino)quinoline-2,4(1H,3H)-dione | 24 | 72 |

| Cl | Benzylamine | 3-Benzyl-3-(benzylamino)quinoline-2,4(1H,3H)-dione | 24 | 92 |

| Cl | Aniline | 3-Phenyl-3-(phenylamino)quinoline-2,4(1H,3H)-dione | 144 | 51 |

| Br | Aniline | 3-Phenyl-3-(phenylamino)quinoline-2,4(1H,3H)-dione | 24 | 63 |

Preparation of Primary 3-Aminoquinoline-2,4(1H,3H)-diones via In Situ Generated Ammonia (B1221849)

The synthesis of the parent 3-aminoquinoline-2,4(1H,3H)-dione, which features a primary amino group, presents a unique challenge. Direct ammonolysis of 3-chloroquinoline-2,4(1H,3H)-diones using aqueous ammonia solutions generally fails to produce the desired product, instead leading to the formation of the corresponding 3-hydroxyquinoline-2,4(1H,3H)-diones. clockss.org Only in specific cases, such as with 3-benzyl substituted precursors, has the desired 3-amino derivative been obtained, and even then, only in low yields. clockss.org

A significantly more effective and generally applicable method involves the use of ammonia generated in situ under anhydrous conditions. clockss.orgresearchgate.net This is typically achieved by reacting an ammonium (B1175870) salt, such as ammonium chloride, with a base like potassium carbonate in DMF. clockss.org The anhydrous ammonia generated in the reaction mixture then reacts with the 3-chloroquinoline-2,4(1H,3H)-dione to afford the primary 3-amino derivative in good yields. clockss.org This approach successfully avoids the competing hydrolysis reaction that plagues methods using aqueous ammonia. clockss.org

Synthesis of Secondary and Tertiary 3-Aminoquinoline-2,4(1H,3H)-diones

The synthesis of secondary 3-aminoquinoline-2,4(1H,3H)-diones (where the nitrogen atom is part of a secondary amine, -NHR) is achieved through the reaction of 3-halo precursors with primary amines, as detailed in section 2.1.1. clockss.org

For the preparation of tertiary 3-aminoquinoline-2,4(1H,3H)-diones (where the nitrogen atom is part of a tertiary amine, -NRR'), the same fundamental strategy is employed. These compounds are synthesized by reacting 3-chloro- or 3-bromoquinoline-2,4(1H,3H)-diones with the appropriate secondary amines (e.g., dimethylamine, piperidine, morpholine). clockss.org The reaction conditions are analogous to those used for primary amines, typically involving DMF as the solvent. clockss.org

Alternative Routes via Reduction of Azido (B1232118) Precursors

An alternative synthetic strategy to access primary 3-aminoquinoline-2,4(1H,3H)-diones involves the preparation and subsequent reduction of 3-azidoquinoline-2,4(1H,3H)-dione intermediates. These precursors are readily synthesized from the corresponding 3-chloro compounds by reaction with sodium azide (B81097). clockss.orgnih.gov

Conversion of 3-Azidoquinoline-2,4(1H,3H)-diones: Zinc in Acetic Acid Reduction

The reduction of 3-azidoquinoline-2,4(1H,3H)-diones to the corresponding primary amines can be effectively accomplished using zinc metal in acetic acid. clockss.orgresearchgate.net This method provides a viable alternative to direct amination, yielding the desired products in moderate to good yields, ranging from 21% to 68%. clockss.org

Crucially, the temperature of the reaction must be carefully controlled. Optimal results are obtained when the reduction is carried out at temperatures maintained below 20°C. clockss.org If the reaction is allowed to proceed at higher temperatures, such as in boiling acetic acid, or under different acidic conditions like zinc in cold hydrochloric acid, a competing reaction pathway becomes dominant. clockss.orgnih.gov This alternative pathway leads to de-azidation and reduction, ultimately affording 4-hydroxyquinolin-2(1H)-one as the major product instead of the desired amine. clockss.org

Table 2: Reduction of 3-Azidoquinoline-2,4(1H,3H)-diones with Zn/AcOH clockss.org

| Substituent (R) | Product | Yield of Amine (%) | Yield of By-product* (%) |

|---|---|---|---|

| Butyl | 3-Amino-3-butylquinoline-2,4(1H,3H)-dione | 68 | 15 |

| Phenyl | 3-Amino-3-phenylquinoline-2,4(1H,3H)-dione | 65 | 21 |

| Benzyl (B1604629) | 3-Amino-3-benzylquinoline-2,4(1H,3H)-dione | 52 | 25 |

*By-product refers to the corresponding 4-hydroxyquinolin-2(1H)-one.

Examination of Triphenylphosphine (B44618) Reduction of 3-Azidoquinoline-2,4(1H,3H)-diones and Observed De-azidation Phenomena

The Staudinger reaction, which involves the reduction of an azide with a phosphine, typically triphenylphosphine, is a classic and highly reliable method for the synthesis of primary amines. However, when this reaction is applied to 3-azidoquinoline-2,4(1H,3H)-diones, it does not proceed as expected. researchgate.netnih.gov

Instead of yielding the anticipated this compound, the reaction with triphenylphosphine results exclusively in the formation of 4-hydroxyquinolin-2(1H)-one. clockss.orgnih.gov This outcome is the result of an unexpected de-azidation reaction, where the azido group is completely removed from the molecule, followed by tautomerization to the more stable 4-hydroxyquinolone form. nih.govnih.gov This unusual reactivity distinguishes 3-azidoquinoline-2,4(1H,3H)-diones from many other organic azides, including other α-azido carbonyl compounds, and highlights a significant limitation of using the standard Staudinger reduction for this particular substrate. nih.govnih.gov

Synthesis through Hydrolysis of Acylamino Intermediates

One established method for the preparation of 3-aminoquinoline-2,4(1H,3H)-diones involves the hydrolysis of a corresponding 3-acylamino derivative. This approach is particularly useful for obtaining specific N-substituted or C-3 substituted final products.

A notable example is the synthesis of 3-amino-6-chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-dione. clockss.org The synthetic pathway commences with the rearrangement of 6-chloro-4-hydroxy-3-imino-1-methyl-4-phenyl-3,4-dihydro-1H-quinolin-2-one, which yields the corresponding 3-acetamido derivative. This intermediate, upon acid hydrolysis, successfully furnishes the desired 3-amino compound. clockss.org This method highlights a two-step process where an acyl group serves as a protecting group for the amino functionality, which is later deprotected under acidic conditions.

The general scheme for this type of synthesis can be represented as follows:

Scheme 1: General Route via Hydrolysis of Acylamino Intermediate

This strategy offers a reliable route to specific 3-aminoquinoline-2,4(1H,3H)-diones that might be challenging to synthesize through direct amination methods.

Derivations from 3-Hydroxyquinoline-2,4(1H,3H)-diones for this compound Synthesis

The conversion of 3-hydroxyquinoline-2,4(1H,3H)-diones into their 3-amino counterparts presents a logical, yet challenging, synthetic transformation. The structural similarity between the 3-hydroxy and 3-amino analogues suggests a potential for direct conversion; however, the reactivity of the quinoline-2,4-dione system complicates this approach.

Direct ammonolysis of 3-chloroquinoline-2,4(1H,3H)-diones, which are often derived from 3-hydroxy precursors via halogenation, has been investigated. However, these reactions are not always straightforward. The use of aqueous ammonia in the ammonolysis of 3-chloro derivatives has been shown to predominantly yield the corresponding 3-hydroxyquinoline-2,4(1H,3H)-diones rather than the desired 3-amino product. clockss.org This indicates that the hydroxyl group is a thermodynamically favored substituent at the C-3 position under these conditions.

An exception to this trend was observed with 3-benzyl substituted 3-chloroquinoline-2,4(1H,3H)-diones, which did afford the 3-amino derivative, albeit in low yields. clockss.org This suggests that the nature of the substituent at other positions on the quinoline (B57606) ring can influence the outcome of the nucleophilic substitution at C-3.

The challenges associated with the direct conversion from the 3-hydroxy or 3-halo derivatives highlight the complexities of manipulating the quinoline-2,4(1H,3H)-dione core.

Below is a data table summarizing the compounds discussed:

| Compound Name | Molecular Formula | Structure |

| This compound | C₉H₈N₂O₂ | A quinoline ring with carbonyl groups at positions 2 and 4, and an amino group at position 3. |

| 3-Hydroxyquinoline-2,4(1H,3H)-dione | C₉H₇NO₃ | A quinoline ring with carbonyl groups at positions 2 and 4, and a hydroxyl group at position 3. |

| 3-Amino-6-chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-dione | C₁₆H₁₃ClN₂O₂ | A quinoline-2,4-dione with a chloro group at C-6, a methyl group on the nitrogen at position 1, and an amino and a phenyl group at C-3. |

| 3-Acetamido-6-chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-dione | C₁₈H₁₅ClN₂O₃ | A quinoline-2,4-dione with a chloro group at C-6, a methyl group on the nitrogen at position 1, and an acetamido and a phenyl group at C-3. |

| 3-Chloroquinoline-2,4(1H,3H)-dione | C₉H₆ClNO₂ | A quinoline ring with carbonyl groups at positions 2 and 4, and a chlorine atom at position 3. |

Chemical Reactivity and Mechanistic Transformations of 3 Aminoquinoline 2,4 1h,3h Dione

Reduction of the Carbonyl Moieties in 3-Aminoquinoline-2,4(1H,3H)-diones

The reduction of the carbonyl groups in 3-aminoquinoline-2,4(1H,3H)-diones is a key transformation that opens up pathways to novel polycyclic structures. The stereoselectivity of this reduction is a crucial aspect, dictating the spatial arrangement of the resulting functional groups.

Stereoselective Reduction to 3-Amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones

The reduction of 3-aminoquinoline-2,4(1H,3H)-diones with sodium borohydride (B1222165) (NaBH₄) proceeds in a highly stereoselective manner to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.netutb.cz This stereoselectivity ensures that the newly formed hydroxyl group and the existing amino group are on the same face of the heterocyclic ring. researchgate.net The reaction is typically carried out using NaBH₄ as the reducing agent. researchgate.net The starting 3-aminoquinoline-2,4(1H,3H)-diones for these reactions can be synthesized from the corresponding 3-chloroquinolinediones. researchgate.net

Subsequent Cyclization Reactions of Reduced Derivatives to 3,3a-Dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-diones

The cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, obtained from the stereoselective reduction, are valuable intermediates for further cyclization reactions. researchgate.net Treatment of these amino alcohols with triphosgene (B27547) (bis(trichloromethyl) carbonate) leads to the formation of 3,3a-dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-diones. researchgate.netresearchgate.net This reaction involves the formation of a carbamate (B1207046) followed by an intramolecular nucleophilic attack of the hydroxyl group, resulting in the fused oxazolidinone ring system. The cis-configuration of the amino and hydroxyl groups is essential for this cyclization to occur efficiently. researchgate.net

Reactions Involving the 3-Amino Group and Subsequent Cyclizations

The amino group at the 3-position of the quinoline-2,4-dione scaffold is a versatile functional handle for a variety of chemical transformations, particularly reactions with electrophiles like isocyanates and isothiocyanates. These reactions are often the first step in multi-step sequences that lead to complex, fused heterocyclic systems.

Reactivity with Isocyanates and Isothiocyanates: Formation of Ureido and Thioureido Derivatives

3-Alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones react with alkyl or aryl isocyanates to produce novel 3-alkyl/aryl-3-ureido-1H,3H-quinoline-2,4-diones. dntb.gov.uanatureblink.com Similarly, reaction with isothiocyanates yields the corresponding 3-thioureido derivatives. natureblink.comnatureblink.com These reactions typically proceed by nucleophilic attack of the 3-amino group on the electrophilic carbon of the isocyanate or isothiocyanate. natureblink.comnatureblink.com In many cases, the initially formed ureido or thioureido derivatives can undergo spontaneous or induced cyclization. For instance, the reaction of 3-aminoquinoline-2,4-diones with isothiocyanates often directly yields the cyclic 9b-hydroxy-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-ones, with the acyclic thioureido intermediate not being isolated. natureblink.comnatureblink.com

The reaction conditions, such as the solvent and the presence of substituents on the quinoline (B57606) ring and the isocyanate/isothiocyanate, can influence the product distribution between the open-chain ureido/thioureido derivative and its cyclized form. For example, reacting 3-aminoquinoline-2,4-diones with nitrourea (B1361781) in dioxane can lead to either 3-ureidoquinoline-2,4-diones or their cyclized counterparts, 9b-hydroxy-3a-alkyl/aryl-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones. upce.cz

Table 1: Reaction of 3-Aminoquinoline-2,4(1H,3H)-diones with Isothiocyanates

| Starting Amine | Isothiocyanate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methyl-3-amino-3-butyl-1H,3H-quinoline-2,4-dione | Methyl isothiocyanate | 3a-Butyl-9b-hydroxy-1-methyl-3-methyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 94 | natureblink.com |

| 1-Methyl-3-amino-3-butyl-1H,3H-quinoline-2,4-dione | Phenyl isothiocyanate | 3a-Butyl-9b-hydroxy-1-methyl-3-phenyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 89 | natureblink.com |

| 1-Phenyl-3-amino-3-butyl-1H,3H-quinoline-2,4-dione | Methyl isothiocyanate | 3a-Butyl-9b-hydroxy-3-methyl-1-phenyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 57 | natureblink.com |

| 1-Phenyl-3-amino-3-butyl-1H,3H-quinoline-2,4-dione | Phenyl isothiocyanate | 3a-Butyl-9b-hydroxy-1,3-diphenyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 81 | natureblink.com |

| 1-Methyl-3-butylamino-3-butyl-1H,3H-quinoline-2,4-dione | Methyl isothiocyanate | 3-Butyl-3a-butyl-9b-hydroxy-1-methyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 58 | natureblink.com |

| 1-Methyl-3-butylamino-3-butyl-1H,3H-quinoline-2,4-dione | Phenyl isothiocyanate | 3-Butyl-3a-butyl-9b-hydroxy-1-methyl-3-phenyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 68 | natureblink.com |

| 1-Phenyl-3-butylamino-3-butyl-1H,3H-quinoline-2,4-dione | Methyl isothiocyanate | 3-Butyl-3a-butyl-9b-hydroxy-3-methyl-1-phenyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 92 | natureblink.com |

| 1-Phenyl-3-butylamino-3-butyl-1H,3H-quinoline-2,4-dione | Phenyl isothiocyanate | 3-Butyl-3a-butyl-9b-hydroxy-1,3-diphenyl-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-4-one | 86 | natureblink.com |

This table is interactive and can be sorted by column.

Intramolecular Cyclization to Imidazo[4,5-c]quinoline Systems

The ureido and thioureido derivatives of 3-aminoquinoline-2,4(1H,3H)-dione are prone to intramolecular cyclization, leading to the formation of imidazo[4,5-c]quinoline systems. natureblink.comnatureblink.comupce.cz This cyclization can occur under various conditions, including in the presence of acid or upon heating. natureblink.comupce.cz For instance, 3-alkyl/aryl-3-ureido-1H,3H-quinoline-2,4-diones or their cyclic precursors, 9b-hydroxy-3a-alkyl/aryl-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, can be smoothly dehydrated to form 3a-alkyl/aryl-3,3a-dihydro-5H-imidazo[4,5-c]quinoline-2,4-diones. upce.cz

The reaction of 1-unsubstituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones with ureas in boiling acetic acid provides a direct route to 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones, which are isomeric to the imidazo[4,5-c]quinoline system and are formed through a molecular rearrangement. upce.cz However, when the reaction with nitrourea is performed in a non-acidic solvent like dioxane, the formation of imidazo[4,5-c]quinoline derivatives is observed. upce.cz

Acid-Catalyzed Rearrangements to Spiro[imidazolidine-5,3'-indole]-2,2'-diones and Analogues

A fascinating aspect of the chemistry of ureido and thioureido derivatives of this compound is their propensity to undergo acid-catalyzed molecular rearrangements to form spirocyclic compounds. natureblink.comnatureblink.commdpi.combeilstein-archives.org When 3-ureidoquinoline-2,4-diones or their cyclic isomers are heated in acetic acid or concentrated hydrochloric acid, they can rearrange to give spiro[imidazolidine-4,3'-[3H]indole]-2,2'(1'H)-diones. natureblink.com The exact nature of the spiro product can depend on the substituents present on the starting quinoline-dione. natureblink.com

Similarly, the adducts formed from the reaction of 3-butyl-3-amino-1H,3H-quinoline-2,4-diones with isothiocyanates, which exist as 3a-butyl-9b-hydroxy-2-thioxo-1,2,3,3a,5,9b-hexahydro-imidazo[4,5-c]quinolin-2-ones, rearrange in boiling acetic acid or concentrated hydrochloric acid to yield (E)- and/or (Z)-4-butylidene-2-thioxo-1'H-spiro[imidazoline-5,3'-indole]-2,2'-diones. natureblink.com These rearrangements involve a complex series of bond-breaking and bond-forming events, transforming the quinoline core into an indolinone system.

Reactions with Isocyanic Acid and Isothiocyanic Acid: Formation of Spiro-Linked Heterocycles

The reaction of 3-aminoquinoline-2,4(1H,3H)-diones with isocyanic acid and isothiocyanic acid is a synthetically valuable pathway that leads to a diverse array of heterocyclic compounds, including complex spiro-linked structures. beilstein-archives.orgmdpi.com These transformations are often subject to molecular rearrangements, with the final product's structure being highly dependent on the substituents on the quinoline ring and the reaction conditions. beilstein-archives.orgnatureblink.com

When 1-substituted 3-aminoquinoline-2,4(1H,3H)-diones react with alkyl or aryl isocyanates, they can yield both acyclic 3-ureidoquinoline-2,4(1H,3H)-diones and their cyclic isomers, 3a-alkyl/aryl-3,3a,5,9b-tetrahydro-9b-hydroxy-1H-imidazo[4,5-c]quinoline-2,4-diones. natureblink.com These intermediates, upon rearrangement in boiling acetic acid or concentrated hydrochloric acid, can produce various spiro[imidazolidine-4,3'-[3H]indole]-2,2'(1'H)-diones. natureblink.com The specific type of spiro compound formed is dictated by the nature of the substituents at various positions. natureblink.com

Similarly, reactions with isothiocyanic acid, often generated from potassium thiocyanate (B1210189) in acetic acid, or with isothiocyanates in chloroform, also produce spirocyclic systems. natureblink.comutb.cz For instance, the reaction of 3-(2-hydroxyethylamino)quinoline-2,4-diones with isocyanic acid has been shown to afford 5-hydroxy-1-(2-hydroxyethyl)-1H-spiro[imidazolidine-4,3'-indole]-2,2'-diones. utb.cz The reaction with isothiocyanic acid can lead to a novel tetracyclic spiro system, spiro[imidazo[5,1-b]oxazole-7,3'-indolin]-2'-one, among other products. utb.cz The formation of these complex structures highlights the susceptibility of the 3-aminoquinoline-2,4-dione scaffold to undergo profound molecular rearrangements. beilstein-archives.orgmdpi.com

Table 1: Examples of Spiro-Heterocycles from Reactions of 3-Aminoquinoline-2,4-dione Derivatives

| Reactant | Reagent | Spiro Product | Reference |

|---|---|---|---|

| 1-Substituted 3-aminoquinoline-2,4(1H,3H)-diones | Alkyl/Aryl Isocyanates | Spiro[imidazolidine-4,3'-[3H]indole]-2,2'(1'H)-diones | natureblink.com |

| 3-(2-Hydroxyethylamino)quinoline-2,4-diones | Isocyanic Acid (HNCO) | 5-Hydroxy-1-(2-hydroxyethyl)-1H-spiro[imidazolidine-4,3'-indole]-2,2'-diones | utb.cz |

| 3-Aminoquinoline-2,4(1H,3H)-diones | Urea (B33335) in boiling acetic acid | 4-Alkylidene-1'H-spiro[imidazolidine-5,3'-indole]-2,2'-diones | beilstein-archives.orgmdpi.com |

| 1'-Methyl-7a-phenyl-3,5,6,7a-tetrahydro-2H-imidazo[5,1-b]oxazole-5-thione | Isothiocyanic Acid (HNCS) | 1'-Methyl-7a-phenyl-5-thioxo-3,5,6,7a-tetrahydro-2H-spiro[imidazo[5,1-b]oxazole-7,3'-indolin]-2'-one | utb.cz |

Deamination Pathways of 3-Aminoquinoline-2,4(1H,3H)-diones

Deamination of 3-aminoquinoline-2,4(1H,3H)-diones and their derivatives provides a route to structurally rearranged products, most notably leading to the formation of an indolin-2-one core. researchgate.net This transformation typically involves the use of nitrous acid and proceeds through a carbocation intermediate, which is susceptible to molecular rearrangement. researchgate.net

The deamination of the reduction products of 3-aminoquinoline-2,4-diones, specifically cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, with nitrous acid (HNO₂) leads to a complex mixture of rearranged products. researchgate.net The reaction is initiated by the diazotization of the primary amino group at the C3 position. The resulting diazonium species is unstable and eliminates nitrogen gas to form a carbocation intermediate. researchgate.net

This carbocation is not stable and undergoes a semipinacol-type rearrangement, which involves the migration of the adjacent aryl group. This ring contraction process results in the formation of a more stable five-membered ring system, yielding derivatives of indolin-2-one. researchgate.net The reaction of the carbocation with components of the reaction medium, such as water or the nitrate (B79036) ion, leads to the isolation of various substituted indolin-2-ones. researchgate.net

The molecular rearrangement following nitrous acid-mediated deamination affords a variety of indolin-2-one (oxindole) derivatives. researchgate.netutb.cz The primary products isolated from these reaction mixtures are 3-alkyl/aryl-2,3-dihydro-1H-indol-2-ones. researchgate.net

In addition to the main rearranged product, further functionalized derivatives are also formed. These include 3-hydroxy- and 3-nitro-substituted indolin-2-ones. researchgate.net The formation of 3-hydroxy derivatives occurs through the trapping of the carbocation intermediate by water, while the 3-nitro derivatives are believed to arise from the reaction with nitric acid (HNO₃), which can be present as a decomposition product of nitrous acid. researchgate.net The characterization of these compounds is typically achieved using spectroscopic methods such as NMR and mass spectrometry, with X-ray analysis confirming the structures of crystalline products. researchgate.net

Table 2: Products from Nitrous Acid-Mediated Deamination of Reduced 3-Aminoquinoline-2,4-diones

| Starting Material Type | Reaction Condition | Major Product Type | Other Isolated Products | Reference |

|---|---|---|---|---|

| cis-3-Amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones | Nitrous Acid (HNO₂) | 3-Alkyl/aryl-2,3-dihydro-1H-indol-2-ones | 3-Hydroxy-3-alkyl/aryl-indolin-2-ones, 3-Nitro-3-alkyl/aryl-indolin-2-ones | researchgate.net |

Nucleophilic Substitution Reactions at the 3-Position

The 3-position of the quinoline-2,4(1H,3H)-dione skeleton is susceptible to nucleophilic attack, particularly when a suitable leaving group is present. A common synthetic route to 3-aminoquinoline-2,4(1H,3H)-diones involves the nucleophilic substitution of a halogen atom at the 3-position. clockss.org

Specifically, 3-chloro- or 3-bromoquinoline-2,4(1H,3H)-diones serve as excellent electrophilic substrates. clockss.org Reaction of these 3-halo derivatives with an excess of primary alkyl or aryl amines in a solvent like dimethylformamide (DMF) results in the displacement of the halide ion and the formation of the corresponding 3-alkylamino- or 3-arylamino-quinoline-2,4(1H,3H)-diones. clockss.orgresearchgate.net The synthesis of the parent this compound, where the substituent on the nitrogen is hydrogen, is best accomplished by using ammonia (B1221849) generated in situ under anhydrous conditions to avoid the formation of 3-hydroxy byproducts. clockss.org An alternative method for introducing the amino group involves the reduction of 3-azidoquinoline-2,4(1H,3H)-diones, which are themselves prepared by nucleophilic substitution of the 3-chloro derivative with sodium azide (B81097). clockss.orgresearchgate.net

Ring Expansion Reactions of 3-Aminoquinoline-2,4(1H,3H)-diones

Base-Promoted Formation of 1,4-Benzodiazepine-2,5-diones

An important and synthetically useful transformation of 3-aminoquinoline-2,4(1H,3H)-diones is their base-promoted ring expansion to form 1,4-benzodiazepine-2,5-diones. researchgate.netutb.cz This molecular rearrangement represents an unprecedented reactivity for the quinoline-2,4-dione system and provides a valuable method for synthesizing the seven-membered benzodiazepine (B76468) core structure, which is a key scaffold in many pharmacologically active compounds. researchgate.net

The reaction proceeds under mild conditions, utilizing organic or inorganic bases. utb.cz Commonly employed bases include 1,1,3,3-tetramethylguanidine (B143053) (TMG), sodium ethoxide (NaOEt), and benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). researchgate.netresearchgate.netutb.cz The mechanism is proposed to involve the deprotonation of the amide nitrogen, followed by a nucleophilic attack and bond reorganization that leads to the expansion of the six-membered heterocyclic ring into the seven-membered 1,4-benzodiazepine (B1214927) ring system. researchgate.net Computational studies have suggested that the reaction is energetically favorable and can readily occur at room temperature. researchgate.netresearchgate.net This transformation provides an efficient route to various substituted 1,4-benzodiazepine-2,5-diones. researchgate.net

Table 3: Conditions for Base-Promoted Ring Expansion

| Starting Material | Base Used | Product | Reference |

|---|---|---|---|

| 3-Aminoquinoline-2,4-diones | 1,1,3,3-Tetramethylguanidine (TMG) | 1,4-Benzodiazepine-2,5-diones | researchgate.netutb.cz |

| 3-Aminoquinoline-2,4-diones | Sodium Ethoxide (NaOEt) | 1,4-Benzodiazepine-2,5-diones | researchgate.netutb.cz |

| 3-Aminoquinoline-2,4-diones | Benzyltrimethylammonium hydroxide (Triton B) | 1,4-Benzodiazepine-2,5-diones | researchgate.netresearchgate.netutb.cz |

Table of Compounds

Click Chemistry Applications Utilizing 3-Azidoquinoline-2,4(1H,3H)-dione Precursors

The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the synthesis of complex molecular architectures. This chemical philosophy champions reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. Among the most prominent examples of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This methodology has been effectively applied to the functionalization of the quinoline-2,4(1H,3H)-dione scaffold, starting from 3-azidoquinoline-2,4(1H,3H)-dione precursors. These precursors are typically synthesized from the corresponding 4-hydroxyquinolin-2(1H)-ones through a two-step process involving chlorination followed by nucleophilic substitution with sodium azide. mdpi.comresearchgate.netresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction has proven to be a robust method for derivatizing the 3-position of the quinoline-2,4(1H,3H)-dione core. The reaction involves the [3+2] cycloaddition of a 3-azidoquinoline-2,4(1H,3H)-dione with a terminal alkyne, catalyzed by a copper(I) species. This process selectively yields 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net

Initial investigations into the reaction conditions revealed that standard systems, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) in solvents like t-butanol/water, were ineffective. researchgate.net This has been attributed to the poor solubility of the 3-azidoquinoline-2,4(1H,3H)-dione starting materials in these solvent systems. researchgate.net To overcome this limitation, a combination of copper(II) sulfate pentahydrate and elemental copper in dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) has been established as the optimal catalytic system. mdpi.comresearchgate.netnih.gov This system provides superior results, leading to moderate to excellent yields of the desired triazole products. The reactions are typically conducted at room temperature in the dark to prevent the light-sensitive decomposition of the azide precursors. researchgate.net

The scope of the reaction has been explored with various terminal alkynes, demonstrating its versatility. A range of functional groups on the alkyne partner are well-tolerated, leading to a diverse library of 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione derivatives. The structures of these newly synthesized compounds have been rigorously confirmed through spectroscopic methods, including ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry and elemental analysis. mdpi.comresearchgate.net

| Azide Precursor | Terminal Alkyne | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Cu(0) | DMSO | 3.3 | 96 (80) | researchgate.net |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Propargyl alcohol | CuSO₄·5H₂O / Cu(0) | DMSO | 1.5 | 95 (67) | researchgate.net |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | 3-Ethynylaniline | CuSO₄·5H₂O / Cu(0) | DMSO | 1.3 | (61) | researchgate.net |

| 3-Azido-6-methoxy-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Cu(0) | DMSO | 2.2 | 98 (64) | researchgate.net |

| 3-Azido-3-propyl-6-methoxyquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Cu(0) | DMSO | 1.2 | 97 (78) | researchgate.net |

| 3-Azido-3-propyl-6-methoxyquinoline-2,4(1H,3H)-dione | Propargyl alcohol | CuSO₄·5H₂O / Cu(0) | DMSO | 3 | (60) | researchgate.net |

| 3-Azido-6-chloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Cu(0) | DMSO | 1.2 | 92 (82) | researchgate.net |

| 1-Benzyl-3-azido-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Cu(0) | DMSO | 2.5 | 97 (51) | researchgate.net |

| 1-Benzyl-3-azido-3-phenylquinoline-2,4(1H,3H)-dione | Propargyl alcohol | CuSO₄·5H₂O / Cu(0) | DMSO | 2 | 94 (89) | researchgate.net |

| 3-Azido-3-methylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Cu(0) | DMF | 0.5 | 95 | mdpi.com |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Cu(0) | DMF | 0.5 | 96 | mdpi.com |

| 3-Azido-3-methylquinoline-2,4(1H,3H)-dione | Propargyl alcohol | CuSO₄·5H₂O / Cu(0) | DMF | 0.5 | 98 | mdpi.com |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Propargyl alcohol | CuSO₄·5H₂O / Cu(0) | DMF | 0.5 | 98 | mdpi.com |

Yields in parentheses refer to the crystallized product.

Synthesis of 1,2,3-Triazole-Functionalized Quinoline-2,4(1H,3H)-diones

The utility of the CuAAC reaction extends to the synthesis of more complex structures, including bis(1,2,3-triazole) functionalized quinoline-2,4-diones. mdpi.comresearchgate.net These compounds are accessible by first introducing a propargyl group onto the nitrogen atom of a pre-formed 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione intermediate. This is typically achieved through a reaction with propargyl bromide in the presence of a base such as potassium carbonate in DMF. mdpi.comresearchgate.net The resulting propargylated intermediate then undergoes a second CuAAC reaction with an azide to form the bis-triazole product. mdpi.comresearchgate.net

This sequential "click-propargylation-click" strategy allows for the modular and efficient assembly of these elaborate heterocyclic systems. The structural confirmation of these bis-triazole derivatives relies heavily on advanced NMR spectroscopic techniques, including 1D experiments (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC), often supplemented with ¹⁵N NMR data to unambiguously assign the nitrogen-rich heterocyclic cores. mdpi.comresearchgate.netnih.gov

Further functional group transformations on the triazole ring have also been demonstrated. For instance, 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones can be prepared and subsequently oxidized to the corresponding aldehydes or carboxylic acids using reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, respectively. nih.gov This highlights the potential for further diversification of the quinoline-2,4-dione scaffold through the triazole linker.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3-Azido-3-methylquinoline-2,4(1H,3H)-dione | Phenylacetylene, CuSO₄·5H₂O, Cu(0), DMF | 3-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | 95 | mdpi.com |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene, CuSO₄·5H₂O, Cu(0), DMF | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | 96 | mdpi.com |

| 3-Azido-3-methylquinoline-2,4(1H,3H)-dione | Propargyl alcohol, CuSO₄·5H₂O, Cu(0), DMF | 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-methylquinoline-2,4(1H,3H)-dione | 98 | mdpi.com |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Propargyl alcohol, CuSO₄·5H₂O, Cu(0), DMF | 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione | 98 | mdpi.com |

| 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-methylquinoline-2,4(1H,3H)-dione | Acetic anhydride, Pyridine | (1-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate | 84 | mdpi.com |

| 3-Bromo-3-phenylquinoline-2,4(1H,3H)-dione | NaN₃, Phenylacetylene, CuSO₄·5H₂O, Cu(0), DMSO | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | Not Reported | researchgate.net |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 3 Aminoquinoline 2,4 1h,3h Dione Derivatives

Correlating Structural Modulations with Observed Biological Activities

The biological profile of 3-aminoquinoline-2,4(1H,3H)-dione derivatives is intricately linked to their structural features. SAR studies have been pivotal in elucidating how specific chemical modifications to the quinoline (B57606) core and its substituents influence the resulting biological effects. The primary points of modification include the amino group at the C3 position, the nitrogen atom at the N1 position, and various positions on the benzene (B151609) ring of the quinoline system.

The substitution at the C3-amino group is a critical determinant of activity. The synthesis of various 3-alkyl- and 3-arylamino derivatives has shown that the nature of this substituent directly modulates the compound's properties. clockss.org For instance, the introduction of a phenyl group at the C3 position, particularly one substituted with an electron-withdrawing group like fluorine (e.g., 3-amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione), has been shown to confer potent activity against oxidative stress. mdpi.com

Furthermore, studies on related quinoline-dione scaffolds, such as amino-quinoline-5,8-diones, have demonstrated that coupling different alkyl- or aryl-amino fragments at various positions can result in significant antiproliferative potency. nih.gov In one such study, derivatives with an aniline (B41778) fragment (6d and 7d) exhibited potent NQO1-dependent cytotoxicity. nih.gov While the core is different, this highlights a key SAR principle: the nature of the amino side chain is a crucial handle for tuning biological activity.

Modifications to the quinoline ring itself also play a significant role. The addition of a fluorine atom at the C6 position of 3-amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione was found to exhibit a similar protective effect against oxidative stress, indicating that halogen substitution on the aromatic ring is a viable strategy for modulating activity. mdpi.com In studies of related quinazolinone diones, increasing lipophilicity through substitutions was explored to enhance cytotoxic activity. farmaceut.org

The following interactive table summarizes key structure-activity relationships for this compound and related dione (B5365651) derivatives.

| Derivative/Structural Feature | Observed Biological Activity | Key SAR Finding | Source |

| 3-Amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione | Protection against oxidative stress, ROS suppression | The 4-fluorophenyl group at the C3 position is crucial for antioxidant activity. | mdpi.com |

| 3-Amino-6-fluoro-3-(4-fluorophenyl)-1H-quinoline-2,4-dione | Protection against oxidative stress | Fluorine substitution at the C6 position maintains the antioxidant activity of the parent compound. | mdpi.com |

| 3-Alkyl/Arylamino substitution | Varied | The C3-amino position is a key site for modification to create diverse derivatives. | clockss.org |

| 1-Benzyl-quinazoline-2,4(1H,3H)-dione series | PARP-1 Inhibition | Substitutions on the benzyl (B1604629) group and quinazoline (B50416) core modulate PARP-1 inhibitory potency. | ekb.eg |

| Amino-quinoline-5,8-dione derivatives | Antiproliferative activity, NQO1 inhibition | Coupling different amino fragments to the quinoline-dione core dictates antiproliferative effects. | nih.gov |

Mechanistic Studies of Biological Pathways Affected by this compound Derivatives

Understanding the mechanisms through which these compounds exert their effects is essential for their development as therapeutic agents. Research has focused on their interaction with cellular stress pathways and the identification of specific molecular targets.

Modulation of Oxidative Stress Responses and Suppression of Reactive Oxygen Species

A significant mechanism of action for certain this compound derivatives is their ability to counteract oxidative stress. The compound 3-amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione, also known as KR22332, has been demonstrated to be effective against diseases related to oxidative stress by suppressing reactive oxygen species (ROS). mdpi.comresearchgate.netbeilstein-archives.org This ROS-protective capacity is linked to the inhibition of the pro-inflammatory cytokine TNF-α. researchgate.net The accumulation of ROS can lead to cellular damage and apoptosis, and by mitigating this, these compounds can exert a protective effect. researchgate.net Further studies have shown that KR22332 also inhibits apoptosis-related genes such as p53, contributing to its protective effects. researchgate.net The derivative 3-amino-6-fluoro-3-(4-fluorophenyl)-1H-quinoline-2,4-dione has been reported to have a similar capacity for ROS suppression. mdpi.com

Exploration of Other Molecular Targets and Interaction Mechanisms

Beyond modulating oxidative stress, derivatives of the quinoline-dione scaffold are being explored for their interactions with various other molecular targets. While direct targets for many this compound analogues are still under investigation, research on closely related structures provides insight into potential mechanisms.

Enzyme Inhibition: Studies on amino-quinoline-5,8-dione derivatives have identified NAD(P)H:quinone oxidoreductase 1 (NQO1) as a molecular target. nih.gov Certain compounds in this class displayed NQO1-dependent cytotoxicity and competitive inhibitory effects. nih.gov The related quinazoline-2,4(1H,3H)-dione scaffold has been shown to produce potent inhibitors of several key enzymes, including:

Poly(ADP-ribose) polymerase-1 (PARP-1): A 1-benzyl-quinazoline-2,4(1H,3H)-dione series yielded potent PARP-1 inhibitors, an important target in cancer therapy. ekb.eg

Tyrosine Kinases: 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, two tyrosine kinases involved in cancer progression. nih.gov

Bacterial Enzymes: The quinazoline-2,4(1H,3H)-dione core has been used to design inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov

Modulation of Inflammatory and Apoptotic Pathways: As noted previously, the derivative KR22332 (3-amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione) directly impacts cell signaling by inhibiting TNF-α and the expression of the p53 gene, demonstrating a clear interaction with key regulators of inflammation and apoptosis. researchgate.net

Rational Design Principles for Bioactive this compound Analogues

The insights gained from SAR and mechanistic studies have laid the groundwork for the rational design of new this compound analogues with enhanced potency and selectivity. Key design principles include:

Strategic Modification of the C3-Amino Substituent: This is a primary strategy for tuning activity. The addition of specific aryl groups, such as the 4-fluorophenyl moiety, can confer potent antioxidant properties. mdpi.com Alternatively, coupling different alkyl or aryl-amino fragments can be used to develop compounds with antiproliferative activity, guided by the desired target interaction. clockss.orgnih.gov

Target-Oriented Scaffold Adaptation: The quinoline-dione scaffold can be rationally modified to fit the binding pockets of specific enzymes. Drawing from successes with the related quinazolinone-dione core, analogues can be designed as inhibitors of targets like PARP-1 or various tyrosine kinases by incorporating functionalities known to interact with key residues in the enzyme's active site. ekb.egnih.gov

Systematic Substitution on the Aromatic Ring: Modifying the benzene portion of the quinoline ring system allows for the fine-tuning of physicochemical properties such as lipophilicity and electronic character, which can impact target binding and pharmacokinetic profiles. The observation that a C6-fluoro substitution maintains the antioxidant activity of the parent compound suggests that this is a promising avenue for creating new analogues. mdpi.com

By applying these principles, researchers can systematically develop novel this compound derivatives, moving from broad biological activity to potent and selective agents directed at specific molecular targets.

Advanced Computational Chemistry Investigations on 3 Aminoquinoline 2,4 1h,3h Dione Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3-aminoquinoline-2,4(1H,3H)-dione systems.

Electronic Properties and Chemical Reactivity:

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are used to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjptonline.org The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity, with a larger gap indicating higher stability. mdpi.comnih.gov For instance, in a study of a related pyrimidine-dione derivative, the HOMO was found to be located on one of the pyrimidine (B1678525) rings and the central carbon atom, while the LUMO was distributed over the other pyrimidine ring and the adjacent phenyl group, indicating a susceptibility to charge transfer within the molecule. mdpi.com

Reactivity Descriptors:

Quantum chemical descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, hardness, and softness, provide further insights into the molecule's reactivity. mdpi.comnih.gov These parameters help in predicting how the molecule will interact with other chemical species. For example, a high ionization potential and low electron affinity suggest good chemical stability. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the electron density distribution, identifying potential sites for electrophilic and nucleophilic attacks. rjptonline.org

Tautomeric Stability:

Semiempirical quantum calculations have been employed to determine the most stable tautomeric forms of related quinolinone structures. For 3-acetyl-4-hydroxy-2-quinolinone, which shares a core structure, calculations showed that out of four possible tautomers, the one with a specific enol-keto arrangement was the most stable based on total energy values. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for investigating the interactions between this compound derivatives and biological targets. These methods are crucial in the field of drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein's active site.

Predicting Binding Affinity and Interactions:

Molecular docking studies have been performed on quinazolin-2,4-dione hybrids, which are structurally related to this compound, to evaluate their potential as antimalarial agents. nih.gov These studies involve docking the compounds into the active site of a target enzyme, such as Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH). nih.gov The results provide information on the binding energy and the specific interactions, such as hydrogen bonds, π-π interactions, and π-cation interactions, between the ligand and the amino acid residues of the protein. nih.gov For example, a study on quinazolin-2,4-dione derivatives showed that the presence of an amino group could enhance the binding energy compared to a thiol group. nih.gov In another study, a pyrimidine-dione derivative exhibited a strong binding affinity to bacterial proteins, which was attributed to the formation of multiple hydrogen bonds. mdpi.comresearchgate.net

Table of Docking Results for Quinazolin-2,4-dione Derivatives against pfDHODH

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types |

| Compound 5 | - | LYS260, ARG262 | H-bond |

| Compound 6 | -8.5 | ASN547, TYR207, ARG544 | H-bond, π-π, π-cation |

| Compound 7 | -7.5 | - | - |

| Compound 8 | -8.4 | - | - |

| Data sourced from a study on quinazolin-2,4-dione hybrid molecules as possible inhibitors against malaria. nih.gov |

Evaluating Complex Stability:

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of the ligand-protein complex over time under physiological conditions. mdpi.comresearchgate.net These simulations can confirm the stability of the interactions predicted by docking and reveal how the complex fluctuates and adapts.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms and identifying the transition states involved in the chemical transformations of this compound systems.

Investigating Reaction Pathways:

DFT calculations have been used to investigate the mechanisms of various reactions involving quinoline-2,4-dione derivatives. For instance, the mechanism for the reaction between diphenylamine (B1679370) and diethyl 2-phenylmalonate to form a quinolinone derivative was studied using the M06-2X-D3/6-31+G(d,p) method. researchgate.net The calculations revealed a multi-step pathway involving addition, dealcoholization, enolization, and ring-closure reactions, and highlighted the catalytic role of water. researchgate.net

Analyzing Stereoselectivity and Rearrangements:

Computational studies have also been instrumental in explaining the stereochemical outcomes of reactions. researchgate.net For example, the analysis of Gibbs free energy surfaces helped to understand the stereoselectivity in the reaction of a 3-aminoquinoline-2,4-dione derivative. researchgate.net Furthermore, computational results have supported proposed mechanisms for molecular rearrangements, such as the conversion of 3-aminoquinoline-2,4-diones into 1,4-benzodiazepine-2,5-diones under basic conditions. researchgate.net The calculations can determine the energy barriers for different reaction pathways, indicating the most favorable route. researchgate.net

Proposed Reaction Mechanisms:

Studies on the reactions of 3-amino-1H,3H-quinoline-2,4-diones with urea (B33335) and thiourea (B124793) have proposed reaction mechanisms involving the molecular rearrangement of a primarily formed mono-substituted urea or thiourea. researchgate.net Quantum-mechanical DFT calculations have also been used to explain the selectivity in the reaction of related imidazo[1,5-c]quinazoline-3,5-diones. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic parameters and investigate the conformational preferences of molecules, providing valuable data that complements experimental findings.

Predicting Spectroscopic Data:

DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgnih.gov For instance, in a study of a quinoline (B57606) derivative, theoretical vibrational frequencies calculated using the B3LYP/6-311G(d,p) level of theory were found to be in good agreement with experimental FT-IR data. acs.org Similarly, calculated 1H and 13C NMR chemical shifts have shown good correlation with experimental spectra. acs.org

Table of Experimental and Calculated Vibrational Frequencies for a Quinoline Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

| C=O stretching | 1697 | - |

| C=N stretching | 1558 | - |

| Data from a study on 1-(4-phenylquinolin-2-yl)propan-1-one. acs.org |

Conformational Analysis:

Conformational analysis using computational methods helps to identify the most stable conformations of a molecule. DFT calculations have been used to investigate the conformational preferences of complex natural products containing structures related to quinolinones. chemrxiv.org By calculating the relative free energies of different conformers, the most likely structure in solution can be determined. chemrxiv.org For example, a conformational analysis of phyllanemblinin B, an ellagitannin, suggested a ³S₁ conformation for its glucose moiety to be the most stable, which was consistent with experimental NMR data. chemrxiv.org

In Silico Assessment of Molecular Rearrangements and Stability

Studying Molecular Rearrangements:

The diverse reactivity of 3-aminoquinoline-2,4(1H,3H)-diones often involves complex molecular rearrangements. natureblink.comnatureblink.com Computational modeling can be used to explore the potential energy surfaces of these rearrangements, identifying intermediates and transition states. This helps in understanding how substituents on the quinoline ring influence the course of the rearrangement. natureblink.com For example, the rearrangement of 3-ureidoquinoline-2,4-diones in acidic media has been shown to lead to different heterocyclic systems depending on the substitution pattern. natureblink.comnatureblink.com Computational studies can provide a rationale for these observed product distributions by calculating the activation energies for competing pathways.

Assessing Stability:

The stability of this compound derivatives can be assessed computationally through the analysis of their electronic properties, such as the HOMO-LUMO gap. mdpi.comnih.gov A larger energy gap generally correlates with higher kinetic stability. mdpi.comnih.gov Furthermore, computational methods can be used to study the stability of different isomers and tautomers by comparing their calculated energies. rsc.org This information is critical for predicting the predominant species under different conditions and for designing stable compounds for various applications.

Future Research Trajectories and Identified Gaps in 3 Aminoquinoline 2,4 1h,3h Dione Research

Innovation in Green and Sustainable Synthetic Methodologies for 3-Aminoquinoline-2,4(1H,3H)-diones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. sruc.ac.ukijnc.ir For the synthesis of quinoline (B57606) derivatives, including 3-aminoquinoline-2,4(1H,3H)-diones, there is a growing emphasis on green chemistry principles to minimize hazardous waste and improve efficiency. nih.govtandfonline.com

Future research should focus on the following areas:

Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed without the need for catalysts or solvents, such as the one-pot multicomponent reaction (MCR) for synthesizing quinoline derivatives, can significantly reduce the environmental impact. nih.govfrontiersin.org Microwave-assisted synthesis is another promising solvent-free approach that can accelerate reactions and improve yields. tandfonline.comrsc.orgnih.govrsc.org

Use of Greener Catalysts and Solvents: When catalysts are necessary, the focus should be on developing and utilizing reusable and biodegradable options like nano-catalysts, organocatalysts (e.g., L-proline), and biocatalysts. tandfonline.comrsc.org Water is an ideal green solvent, and its use in reactions like the Diels-Alder reaction for tetrahydroquinoline synthesis should be further explored. tandfonline.com Ethanol and ethanol-water mixtures also present more environmentally friendly alternatives to traditional organic solvents. tandfonline.com

Atom Economy and Reduced Waste: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This can be achieved through domino reactions and other one-pot procedures that minimize intermediate purification steps and associated waste generation. tandfonline.comrsc.org

| Green Synthesis Approach | Key Features | Example Application |

| Microwave-Assisted Synthesis | Solvent-free, rapid heating, improved yields. | Synthesis of pyrimido[4,5-b]quinoline-2,4-diones. rsc.org |

| Nano-Catalysis | Reusable, high surface area, enhanced reactivity. | Synthesis of substituted quinolines using nano Copper Nickel Iron(II) oxide. tandfonline.com |

| Organocatalysis | Metal-free, often biodegradable, mild reaction conditions. | L-proline catalyzed synthesis of 5-aryl-pyrimido-[4,5-b]quinoline-diones in water. rsc.org |

| Solvent-Free Reactions | Reduced volatile organic compound (VOC) emissions, simplified workup. | One-pot multicomponent synthesis of various quinoline derivatives. nih.govfrontiersin.org |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The 3-aminoquinoline-2,4(1H,3H)-dione scaffold has demonstrated a propensity for unexpected molecular rearrangements, leading to a diverse array of novel heterocyclic compounds. mdpi.com Further exploration of its reactivity is a fertile ground for discovering new chemical transformations.

Key research directions include:

Reaction with Novel Reagents: Investigating the reactions of 3-aminoquinoline-2,4(1H,3H)-diones with a wider range of electrophiles and nucleophiles could unveil previously unknown reaction pathways. For instance, their reaction with urea (B33335) and its derivatives has been shown to yield different products depending on the substitution pattern and reaction conditions, leading to compounds like 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones and 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones. upce.czresearchgate.netupce.cz Similarly, reactions with nitrourea (B1361781) have afforded novel 3-ureidoquinoline-2,4-diones and imidazo[4,5-c]quinoline-2,4-diones. upce.cz

Exploring Ring Expansion and Rearrangement Reactions: Under basic conditions, 3-aminoquinoline-2,4-diones have been shown to undergo a molecular rearrangement to form 1,4-benzodiazepine-2,5-diones. acs.org A deeper understanding of the mechanism of this and other rearrangements could enable the targeted synthesis of complex heterocyclic systems.

Reactions with Isothiocyanates: The reaction of 3-aminoquinoline-2,4-diones with isothiocyanates has been shown to produce a variety of sulfur-containing heterocyclic compounds, including spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, highlighting the potential for creating structurally diverse molecules. tacr.cztacr.cznatureblink.comscispace.com

Advanced and High-Throughput Screening Approaches for SAR Expansion

To unlock the full therapeutic potential of this compound derivatives, a systematic exploration of their structure-activity relationships (SAR) is crucial. nih.gov High-throughput screening (HTS) methodologies can significantly accelerate this process.

Future research should focus on:

Combinatorial Library Synthesis: The development of efficient methods for the parallel synthesis of large libraries of this compound analogs with diverse substituents is essential for comprehensive SAR studies.

High-Throughput Biological Assays: Implementing HTS assays to evaluate the biological activity of these compound libraries against a wide range of therapeutic targets will enable the rapid identification of promising lead compounds.

Fragment-Based Drug Discovery: This approach involves screening smaller molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. This can be a more efficient way to explore the chemical space around the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction

Key applications include:

In Silico Screening and Virtual High-Throughput Screening (vHTS): AI and ML algorithms can be used to screen vast virtual libraries of this compound derivatives against specific biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.govscielo.br

Predictive Modeling of ADMET Properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives with desired biological activities and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: ML can be used to develop robust QSAR models that correlate the structural features of 3-aminoquinoline-2,4(1H,3H)-diones with their biological activities, providing valuable insights for lead optimization. nih.gov

| AI/ML Application | Description | Potential Impact on Research |

| Virtual Screening | Computationally screening large compound libraries to identify potential hits. | Accelerates the identification of lead compounds. nih.gov |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of new molecules. | Reduces late-stage attrition of drug candidates. |

| De Novo Design | Generating novel molecular structures with desired properties. | Expands the accessible chemical space for drug discovery. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Guides the rational design of more potent and selective compounds. nih.gov |

Collaborative Research Opportunities Across Disciplines in this compound Chemistry

The multifaceted nature of this compound research necessitates a collaborative approach, bringing together experts from various scientific disciplines.

Opportunities for interdisciplinary collaboration include:

Medicinal Chemistry and Biology: Close collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of novel this compound derivatives.

Computational Chemistry and Experimental Science: Integrating computational modeling and prediction with experimental validation can create a powerful feedback loop for accelerating the discovery and optimization of new compounds. ijnc.irmdpi.comnih.gov

Pharmacology and Toxicology: A thorough understanding of the pharmacological and toxicological profiles of these compounds is crucial for their development as safe and effective therapeutic agents.

Materials Science: The unique heterocyclic structure of these compounds may lend them to applications in materials science, such as in the development of novel organic electronic materials or sensors.

By fostering these collaborative efforts, the scientific community can fully harness the potential of this compound chemistry to address significant challenges in medicine and beyond.

Q & A

What are the optimal synthetic routes for preparing 3-Aminoquinoline-2,4(1H,3H)-dione derivatives?

Level: Basic

Methodological Answer:

The primary method involves nucleophilic substitution of 3-chloroquinoline-2,4(1H,3H)-dione with ammonia or primary amines. For example:

- React 3-chloroquinoline-2,4-dione with aqueous ammonia or alkyl/arylamines in dimethylformamide (DMF) to yield 3-amino derivatives .

- Use anhydrous conditions for reactions with ammonia to avoid side products.

- Alternative routes include reducing 3-azidoquinoline-2,4-diones (prepared via azide substitution) with zinc in acetic acid, which avoids rearrangement side reactions observed with triphenylphosphine .

How can researchers characterize the structure of this compound derivatives?

Level: Basic

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns. For example, biphenyl-substituted derivatives show distinct aromatic proton splitting in 1H NMR .

- HRMS : Validate molecular weights and fragmentation patterns (e.g., [M+H]+ peaks) .

- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4-dione monohydrate .

Why do unexpected rearrangements occur during reactions with isocyanic acid or urea?

Level: Advanced

Methodological Answer:

3-Aminoquinoline-2,4-diones can undergo molecular rearrangements in acidic conditions. For instance:

- Boiling acetic acid with urea generates isocyanic acid, which reacts with the amino group, leading to ring expansion or imidazo-quinazoline derivatives .

- Mitigation : Control reaction temperature and pH. Use anhydrous conditions to suppress acid-mediated rearrangements .

How can contradictory outcomes in azide reduction reactions be resolved?

Level: Advanced

Methodological Answer:

Reduction of 3-azidoquinoline-2,4-diones can yield either amines (desired) or 4-hydroxyquinolin-2(1H)-ones (side product):

- Zinc in acetic acid : Produces 3-amino derivatives in moderate-to-high yields .

- Triphenylphosphine : Triggers de-azidation, forming 4-hydroxyquinolin-2(1H)-ones due to competing elimination pathways .

- Recommendation : Prefer zinc/acetic acid for amino group retention. Monitor reaction progress via TLC or in situ FTIR to detect intermediates.

What strategies enable functionalization of 3-Aminoquinoline-2,4-diones with isothiocyanic acid?

Level: Advanced

Methodological Answer:

Reactions with isothiocyanic acid yield thioxo-imidazoquinazolinones:

- React 3-aminoquinoline-2,4-dione with isothiocyanic acid (generated in situ) to form thiourea intermediates, which cyclize under thermal or acidic conditions .

- Optimization : Use polar aprotic solvents (e.g., DMF) and reflux conditions to enhance cyclization efficiency .

How can crystallographic data improve mechanistic understanding of substituent effects?

Level: Advanced

Methodological Answer:

Single-crystal X-ray analysis provides insights into steric and electronic effects:

- For 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4-dione, crystallography revealed intramolecular hydrogen bonding stabilizing the fused-ring system .

- Application : Compare experimental bond lengths/angles with DFT-calculated geometries to validate reaction intermediates or tautomeric forms .

How should researchers address discrepancies in reaction pathways under varying conditions?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.